N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c19-14(15(20)18-12-6-2-1-3-7-12)17-10-13-11-21-16(22-13)8-4-5-9-16/h12-13H,1-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQCFFMVYEFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N2O4, with a molecular weight of approximately 308.38 g/mol. The spirocyclic framework contributes to its stability and interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O4 |
| Molecular Weight | 308.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve interactions with various enzymes or receptors, potentially inhibiting their activity. The structural features allow for specific binding to target sites, which may modulate biological pathways relevant to disease processes.
Proposed Mechanisms:
- Enzyme Inhibition : The oxalamide group may interact with active sites of enzymes, altering their function.
- Receptor Binding : The spirocyclic structure could enhance binding affinity to specific receptors involved in cellular signaling.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities:
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal strains.
- Anticancer Properties : Indications of cytotoxicity towards various cancer cell lines have been observed in related compounds.
Research Findings
Recent research has focused on the synthesis and characterization of related compounds to elucidate their biological activities:
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide is a compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and applications across different fields, backed by relevant data and case studies.
Structure and Composition
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.4 g/mol
- CAS Number : 899734-39-5
The compound features a unique dioxaspiro structure combined with an oxalamide functional group, which is significant for its biological interactions and potential therapeutic uses.
Physical Properties
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development aimed at treating various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar oxalamide structures exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth in vitro, although further studies are necessary to confirm these effects in vivo.
Material Science
The compound's structural characteristics lend themselves to applications in material science, particularly in the development of polymers and composites with enhanced mechanical properties.
Data Table: Comparative Analysis of Polymer Composites
| Compound Name | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| This compound | TBD | TBD | Advanced composites |
| Similar Oxalamide Compound A | TBD | TBD | Coatings |
| Similar Oxalamide Compound B | TBD | TBD | Adhesives |
Biochemistry
In biochemistry, the compound's ability to form complexes with metal ions can be explored for applications in catalysis and as biochemical sensors.
Case Study: Metal Ion Complexation
Studies have shown that oxalamides can effectively chelate metal ions, which is crucial in developing sensors for detecting heavy metals in environmental samples.
Environmental Science
The potential use of this compound in environmental remediation processes is being explored due to its ability to bind pollutants and facilitate their removal from contaminated sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares the target compound with structurally related oxalamides differing in their N2-substituents:
*Inferred based on structural analogs.
Substituent Effects on Physicochemical Properties
- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound imparts greater lipophilicity compared to the polar 3-nitrophenyl or 4-acetamidophenyl substituents. This makes the target compound more suitable for non-polar environments, whereas nitro- or acetamido-substituted derivatives may exhibit enhanced solubility in polar solvents.
- Alkyl vs.
- Functional Group Reactivity: The nitro group in enables electrophilic aromatic substitution, while the acetamido group in offers hydrogen-bonding sites for molecular recognition. The dimethylamino group in provides basicity, facilitating pH-dependent solubility .
Research Findings and Data Analysis
Stability and Reactivity
The rigid spirocyclic structure enhances thermal stability, as evidenced by studies on 1,4-dioxaspiro[4.5]decan-8-ol derivatives . However, the oxalamide bridge may hydrolyze under strongly acidic or basic conditions, necessitating controlled storage environments.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves coupling a 1,4-dioxaspiro[4.4]nonane derivative with cyclohexylamine via oxalamide bond formation. Key steps include:
- Spirocyclic Precursor Preparation : 1,4-Dioxaspiro[4.4]nonane derivatives can be synthesized from cyclic ketones (e.g., cyclohexanone) via acid-catalyzed ketalization with diols .
- Oxalamide Bond Formation : Reacting the spirocyclic aldehyde with cyclohexylamine in the presence of oxalyl chloride or activated oxalate esters. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect reaction efficiency and byproduct formation .
- Data Insight : Analogous oxalamide syntheses report yields of 50–70% under optimized conditions, with impurities arising from incomplete coupling or hydrolysis of the spirocyclic moiety .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the compound’s structural configuration?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm the presence of the spirocyclic dioxolane ring (distinctive shifts at δ 1.5–2.0 ppm for cyclohexyl protons and δ 4.0–4.5 ppm for dioxolane oxygens) .
- X-ray Crystallography : Resolves spatial arrangement, such as the intramolecular C–H···O hydrogen bond stabilizing the dioxaspiro ring (bond length: ~2.4 Å; angle: ~150°) .
Q. What is the role of the cyclohexyl and dioxaspiro substituents in modulating physicochemical properties?
- Methodological Answer :
- Cyclohexyl Group : Enhances lipophilicity (logP ~3.5), impacting membrane permeability. Substituent conformation (axial vs. equatorial) affects steric interactions with target sites .
- Dioxaspiro Ring : The spiro architecture restricts molecular flexibility, potentially improving metabolic stability. Oxygen atoms in the dioxolane ring contribute to weak hydrogen bonding with polar residues in biological targets .
Advanced Research Questions
Q. How do structural analogs of this compound compare in structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog Design : Replace the cyclohexyl group with cyclopentyl or cycloheptyl moieties to study steric effects. For example, N1-cyclopentyl analogs show reduced activity due to unfavorable van der Waals interactions .
- Activity Profiling : Use molecular docking to compare binding affinities. The dioxaspiro group’s rigidity may enhance selectivity for enzymes with deep hydrophobic pockets (e.g., kinases or GPCRs) .
- Data Insight : Cyclohexyl-substituted oxalamides exhibit IC values 2–3-fold lower than acyclic analogs in protease inhibition assays .
Q. What strategies mitigate instability of the dioxaspiro ring under acidic or oxidative conditions?
- Methodological Answer :
- pH Optimization : Formulate with buffering agents (e.g., citrate, pH 5–6) to prevent acid-catalyzed ring-opening.
- Protective Groups : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) on the dioxolane ring to reduce nucleophilic susceptibility .
- Data Contradiction : While some studies report stability in aqueous buffers (t >24 h at pH 7.4), others note rapid degradation in simulated gastric fluid (t <1 h), highlighting formulation challenges .
Q. How can contradictory data on solubility and crystallinity be reconciled across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
